molecular formula C11H12Br2OS B14038300 1-Bromo-1-(3-(bromomethyl)-4-(methylthio)phenyl)propan-2-one

1-Bromo-1-(3-(bromomethyl)-4-(methylthio)phenyl)propan-2-one

Cat. No.: B14038300
M. Wt: 352.09 g/mol
InChI Key: MCOUYNXZRNFRTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-1-(3-(bromomethyl)-4-(methylthio)phenyl)propan-2-one is an organic compound with the molecular formula C11H12Br2OS. This compound is characterized by the presence of bromine and methylthio groups attached to a phenyl ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

The synthesis of 1-Bromo-1-(3-(bromomethyl)-4-(methylthio)phenyl)propan-2-one typically involves the bromination of 1-(3-(bromomethyl)-4-(methylthio)phenyl)propan-2-one. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature to ensure the selective bromination of the desired position on the phenyl ring .

Chemical Reactions Analysis

1-Bromo-1-(3-(bromomethyl)-4-(methylthio)phenyl)propan-2-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common reagents used in these reactions include bromine, N-bromosuccinimide, hydrogen peroxide, m-chloroperbenzoic acid, sodium borohydride, and lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Bromo-1-(3-(bromomethyl)-4-(methylthio)phenyl)propan-2-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and protein modification due to its reactive bromine atoms.

    Medicine: It serves as a precursor in the synthesis of potential therapeutic agents, particularly those targeting cancer and infectious diseases.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Bromo-1-(3-(bromomethyl)-4-(methylthio)phenyl)propan-2-one involves the reactivity of its bromine atoms and the carbonyl group. The bromine atoms can participate in nucleophilic substitution reactions, leading to the formation of new carbon-bromine or carbon-heteroatom bonds. The carbonyl group can undergo nucleophilic addition reactions, resulting in the formation of alcohols or other derivatives. These reactions are facilitated by the electron-withdrawing effects of the bromine and carbonyl groups, which increase the electrophilicity of the compound .

Comparison with Similar Compounds

Similar compounds to 1-Bromo-1-(3-(bromomethyl)-4-(methylthio)phenyl)propan-2-one include:

    1-Bromo-1-(3-(bromomethyl)-2-(methylthio)phenyl)propan-2-one: This compound has a similar structure but with the bromomethyl group at a different position on the phenyl ring.

    1-Bromo-1-(3-(chloromethyl)-4-(methylthio)phenyl)propan-2-one: This compound has a chloromethyl group instead of a bromomethyl group.

    1-Bromo-1-(3-(bromomethyl)-4-(methylsulfonyl)phenyl)propan-2-one: This compound has a methylsulfonyl group instead of a methylthio group.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both bromine and methylthio groups, which confer distinct reactivity and properties .

Properties

Molecular Formula

C11H12Br2OS

Molecular Weight

352.09 g/mol

IUPAC Name

1-bromo-1-[3-(bromomethyl)-4-methylsulfanylphenyl]propan-2-one

InChI

InChI=1S/C11H12Br2OS/c1-7(14)11(13)8-3-4-10(15-2)9(5-8)6-12/h3-5,11H,6H2,1-2H3

InChI Key

MCOUYNXZRNFRTR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC(=C(C=C1)SC)CBr)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.